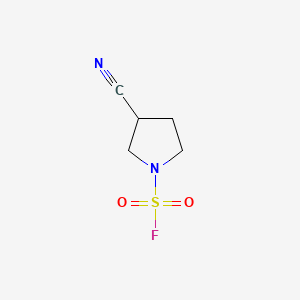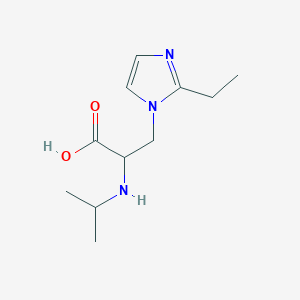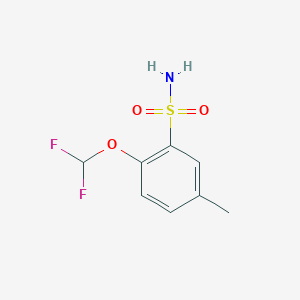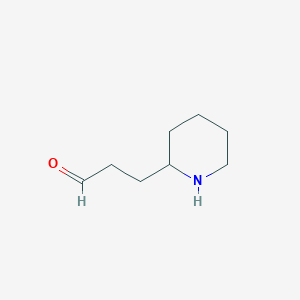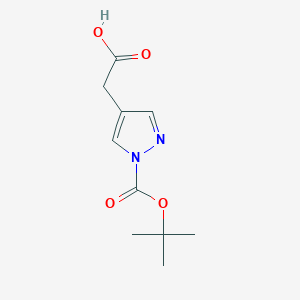
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of the free amine.
Oxidation and Reduction:
Esterification and Amidation: The acetic acid moiety can form esters and amides through reactions with alcohols and amines, respectively.
Common Reagents and Conditions
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.
Boc Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane or ethyl acetate.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Esters and Amides: Formed through reactions of the acetic acid moiety with alcohols and amines.
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid largely depends on its use as a synthetic intermediate. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis. The acetic acid moiety can participate in various reactions, facilitating the formation of esters and amides .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Similar structure with a piperidine ring instead of a pyrazole ring.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Contains an azetidine ring instead of a pyrazole ring.
2-(2-(tert-Butoxycarbonyl)propanamido)acetic acid: Features a propanamido group instead of a pyrazole ring.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific target molecules in medicinal chemistry and other fields .
Propiedades
Fórmula molecular |
C10H14N2O4 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-7(5-11-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
Clave InChI |
YULSVSULDSLWJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C=N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


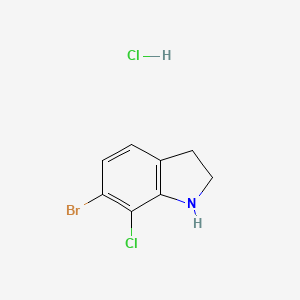
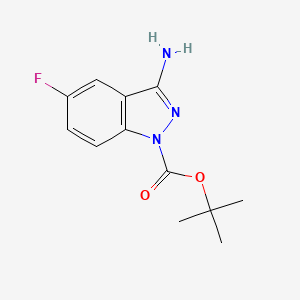
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)
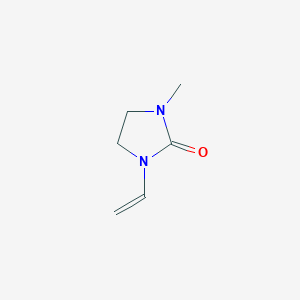


![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
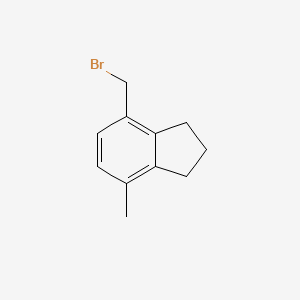
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
